Pancreatic Lipase Inhibition: (S,S,R,R)-Orlistat vs. Therapeutically Active THL vs. Other Diastereomers
(S,S,R,R)-Orlistat, designated as 'ent-4' or '2,3-epi-THL' in the primary SAR study, exhibits an IC50 of 14.7 nM against porcine pancreatic lipase. This places its potency as intermediate, being significantly less potent than the therapeutic THL isomer but more potent than several other diastereomers, including its enantiomer [1].
| Evidence Dimension | Inhibition of porcine pancreatic lipase (IC50) |
|---|---|
| Target Compound Data | 14.7 nM |
| Comparator Or Baseline | THL (active drug form): 4.0 nM; (ent)-1 (Enantiomer): 76.9 nM; (ent)-3 (2,3,2'-epi-THL): 930 nM |
| Quantified Difference | ~3.7-fold less potent than THL; ~5.2-fold more potent than its enantiomer; ~63-fold more potent than the least active diastereomer. |
| Conditions | Hydrolysis of p-nitrophenyl butyrate by porcine pancreatic lipase. |
Why This Matters
This specific IC50 value allows researchers to select (S,S,R,R)-Orlistat as a well-characterized, moderately active stereoisomer, which is ideal for use as a control or reference point when studying the effects of specific chiral inversions on enzyme inhibition.
- [1] Liu X, Wang Y, Duclos RI Jr, O'Doherty GA. Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. ACS Med Chem Lett. 2018 Feb 21;9(3):274-278. View Source
